6-hydro-beta-NADP
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30N7O17P3 |
|---|---|
Molecular Weight |
745.4 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(5-carbamoyl-2H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-2,4,7-8,10-11,13-16,20-21,29-31H,3,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI Key |
UADKDCHYFVMAQG-NNYOXOHSSA-N |
SMILES |
C1C=CC(=CN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Isomeric SMILES |
C1C=CC(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Canonical SMILES |
C1C=CC(=CN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Enzymatic Mechanisms and Biochemical Pathways of 6 Hydro Beta Nadp Formation
Biosynthetic Routes to the 6-Hydro Nicotinamide (B372718) Moiety in Pyridine (B92270) Nucleotides
The biosynthesis of the core pyridine ring of nicotinamide adenine (B156593) dinucleotide (NAD) occurs through two primary routes: the de novo pathway and the salvage pathway. wikipedia.org In the de novo pathway, the pyridine ring is synthesized from amino acids—tryptophan in animals and some bacteria, and aspartic acid in other bacteria and plants. wikipedia.org These pathways converge on the formation of nicotinic acid mononucleotide (NaMN), which is then adenylated to form nicotinic acid adenine dinucleotide (NaAD). wikipedia.org Finally, the nicotinic acid group is amidated to yield NAD. wikipedia.org
The salvage pathway recycles nicotinamide and other pyridine-containing precursors back into the NAD pool. wikipedia.org Nicotinamide is converted to nicotinamide mononucleotide (NMN) by nicotinamide phosphoribosyltransferase (NAMPT), which is then adenylated to form NAD. wikipedia.org NAD+ can then be phosphorylated by NAD+ kinase to produce NADP+. wikipedia.org
The formation of the 6-hydro nicotinamide moiety is not a recognized step in the canonical biosynthesis of NADP+. Instead, it is considered a result of non-standard enzymatic or chemical reduction of the oxidized nicotinamide ring of NADP+. This reduction specifically targets the C6 position of the nicotinamide ring, a distinct process from the typical C4 reduction that yields the biologically active NADPH.
Enzyme-Catalyzed Hydride Addition and Isomerization Leading to 6-Hydro-beta-NADP Species
The generation of this compound is primarily the result of specific enzyme-catalyzed reactions that facilitate hydride addition at the C6 position of the nicotinamide ring. This is in contrast to the canonical C4 hydride transfer that forms NADPH.
Characterization of Enzymes Involved in 6-Position Reduction
While enzymes that specifically produce this compound as their primary product are not well-documented, some enzymes have been shown to catalyze this reaction as a side activity or under specific conditions. Dihydrofolate reductase (DHFR), for instance, is a well-studied enzyme that catalyzes the stereospecific transfer of a hydride from NADPH to the C6 position of 7,8-dihydrofolate (DHF). acs.orgpnas.org This reaction is essential for maintaining the intracellular pool of tetrahydrofolate (THF). acs.org The mechanism involves the precise positioning of both the NADPH coenzyme and the DHF substrate within the enzyme's active site to facilitate the hydride transfer. pnas.org Although the primary hydride transfer is to DHF, the detailed study of DHFR's mechanism provides a framework for understanding how an enzyme can direct a hydride to a specific carbon position.
The formation of a 6-hydro species has also been observed in the context of non-enzymatic reactions. For example, the reduced form of nicotinamide adenine dinucleotide (NADH) can undergo acid-catalyzed hydration, which can lead to modifications of the dihydropyridine (B1217469) ring. harvard.edu
Investigation of Alternative Substrate Specificity for this compound Generation
The generation of this compound can also be explored through the lens of alternative substrate specificity in various oxidoreductases. Some enzymes, while primarily utilizing NAD(P)H as a hydride donor for the reduction of their main substrate, might exhibit promiscuous activity with other molecules or even catalyze the reduction of the cofactor itself under certain conditions.
For example, studies on certain nitroreductases have shown their ability to catalyze the two-electron reduction of various nitroaromatic compounds using NADPH as the electron donor. nih.gov The flexibility in the active site of such enzymes could potentially accommodate the nicotinamide ring of NADP+ in an orientation that favors reduction at the C6 position, although this is not their primary catalytic function.
Furthermore, research into the evolution and engineering of cofactor specificity in enzymes like glucose-6-phosphate dehydrogenase (G6PDH) has revealed that mutations in the active site can alter the enzyme's preference for NADP+ over NAD+ and potentially influence the mode of hydride transfer. mdpi.com While the goal of these studies is often to change the cofactor dependency, they highlight the malleability of the enzyme-cofactor interaction, which could lead to non-canonical reduction products like this compound.
The table below summarizes the kinetic parameters of selected enzymes that utilize NADP+ or its reduced form, NADPH. While these enzymes are not primarily involved in the synthesis of this compound, their characteristics provide insight into the diversity of enzyme-NADP+ interactions.
| Enzyme | Organism | Substrate(s) | K_m (μM) | k_cat (s⁻¹) |
| Dihydrofolate Reductase (DHFR) | Human | DHF, NADPH | DHF: 0.1-1.0, NADPH: 0.3-1.5 acs.org | - |
| Glyceraldehyde-3-Phosphate Dehydrogenase (nr-G3PDH) | Celery | NADP+, D-Glyceraldehyde-3-P | NADP+: 6.8, D-G3P: 29 nih.gov | - |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Helicobacter pylori | G6P, NADP+ | G6P: 75.0, NADP+: 12.8 mdpi.com | - |
| NADP+-Dependent Malic Enzyme | Maize | NADP+, Malate | NADP+: 15-fold increase in mutant portlandpress.com | 200-fold decrease in mutant portlandpress.com |
| Nitroreductase I | Klebsiella sp. C1 | TNT, NADPH | - | - |
Table 1: Kinetic Parameters of Selected NADP(H)-Utilizing Enzymes
Specific Biological Roles and Metabolic Contexts of 6 Hydro Beta Nadp
Function as an Intermediate or Metabolite in Specialized Cellular Redox Reactions
6-Hydro-beta-NADP, along with its counterpart 2-hydro-beta-NADP, is an isomeric form of the canonical NADPH. ebi.ac.uk These isomers are not typically considered part of the mainstream metabolic pathways but arise from either the non-specific reduction of NADP+ or the tautomerization of NADPH itself. ebi.ac.uk Their formation represents a deviation from the highly specific enzymatic reactions that characterize primary metabolism.
These "non-canonical" dihydronicotinamides are recognized as substrates for specific enzymes, indicating they are not merely random byproducts but rather metabolites involved in specialized cellular processes. ebi.ac.uk Their existence points to a layer of metabolic regulation and maintenance that operates outside the well-defined routes of energy production and biosynthesis.
Role in Maintaining Cellular Redox Homeostasis and Counteracting Inhibitory Metabolites
A primary role of this compound appears to be intertwined with a cellular defense mechanism against metabolic disruption. The accumulation of such non-canonical isomers can have detrimental effects on cellular function.
The flavoprotein renalase has been identified as a key enzyme responsible for the oxidation of this compound. ebi.ac.uk Research has demonstrated that renalase efficiently catalyzes the oxidation of these isomeric forms of NAD(P)H back to their oxidized state, NAD(P)+. ebi.ac.uk This activity suggests a "metabolic repair" or "housekeeping" function for renalase, specifically targeting and eliminating these potentially harmful isomers. ebi.ac.uknih.gov The rapid reduction of the renalase flavin cofactor by these dihydronicotinamides underscores the efficiency of this process. ebi.ac.uk
The accumulation of this compound and its 2-hydro isomer poses a significant threat to cellular metabolism. These compounds are potent inhibitors of primary metabolic dehydrogenases, the very enzymes that rely on the canonical NAD(P)H for their function. ebi.ac.uk By inhibiting these key enzymes, these isomers can disrupt central metabolic pathways such as glycolysis and the citric acid cycle, leading to perturbations in metabolic flux and cellular energetics. nih.gov The oxidation of these inhibitory molecules by enzymes like renalase is therefore crucial for maintaining the integrity and efficiency of cellular respiration and energy production. ebi.ac.uk
Oxidation of this compound by Specific Oxidoreductases, e.g., Renalase
Involvement in Non-Canonical NAD(P)H Metabolic Pathways
The formation and subsequent enzymatic removal of this compound constitute a non-canonical branch of NAD(P)H metabolism. ebi.ac.uknih.gov This pathway is distinct from the primary anabolic and catabolic routes involving the NAD(P)(H) pool. nih.gov The generation of these isomers can be considered a form of chemical side reaction that the cell has evolved mechanisms to counteract. nih.gov The existence of this repair pathway highlights the cell's sophisticated systems for maintaining the fidelity of its coenzyme pools and preventing metabolic sabotage from within.
Functional Distinction from Canonical 4-Hydro-beta-NADP (NADPH)
The functional difference between this compound and the canonical NADPH (4-hydro-beta-NADP) is stark. NADPH is a cornerstone of anabolic metabolism, providing the reducing power for biosynthetic reactions such as fatty acid and nucleic acid synthesis. wikipedia.org It is a substrate for a vast number of reductases that participate in constructive metabolic pathways. sigmaaldrich.cn
In contrast, this compound is not a productive reducing agent in these anabolic pathways. ebi.ac.uk Instead, its biological significance lies in its potential to be a metabolic inhibitor. ebi.ac.uk The cellular machinery, therefore, treats these two isomers very differently: NADPH is a vital resource to be generated and utilized, while this compound is a harmful byproduct to be eliminated. This functional dichotomy is evident in the enzymatic specificity of dehydrogenases and reductases, which are tailored to interact with the canonical 4-hydro isomer, and the specific action of enzymes like renalase on the non-canonical 2- and 6-hydro forms. ebi.ac.uk
| Feature | This compound | 4-Hydro-beta-NADP (NADPH) |
| Primary Role | Metabolic inhibitor, substrate for detoxification enzymes | Primary reducing agent in anabolic pathways |
| Formation | Non-specific reduction of NADP+ or tautomerization of NADPH | Enzymatic reduction of NADP+ |
| Interaction with Enzymes | Substrate for specific oxidoreductases (e.g., renalase) | Coenzyme for numerous dehydrogenases and reductases |
| Metabolic Impact | Disrupts metabolic flux by inhibiting primary dehydrogenases | Drives biosynthetic reactions and antioxidant defense |
Structural and Mechanistic Investigations of 6 Hydro Beta Nadp Interactions
Insights into Substrate Specificity and Enzyme Active Site Architecture from 6-Hydro-beta-NADP Binding
The binding of coenzymes and their analogs to enzymes offers a powerful tool to probe substrate specificity and the architecture of the active site. The unique chemical properties of a coenzyme analog can highlight specific interactions that are critical for catalysis and substrate recognition. While direct studies on this compound are limited, the principles derived from studies with NADP(H) and other analogs are highly relevant.
The active site of an enzyme is a three-dimensional cleft or pocket composed of a specific arrangement of amino acid residues. libretexts.org This arrangement creates a unique chemical environment that is complementary to the substrate, leading to high specificity. libretexts.org The binding of NADP(H) is a key determinant of the metabolic role of many enzymes, directing them towards anabolic pathways that require reducing power. nih.gov
The specificity for NADP(H) over NAD(H) is primarily dictated by interactions with the 2'-phosphate group. oup.com Enzymes that preferentially use NADP(H) typically have a binding pocket that can accommodate the negatively charged phosphate (B84403) group, often involving positively charged or polar amino acid residues. nih.gov For example, in some D-2-hydroxyacid dehydrogenases, a conserved [ST]R[ST]X[RK] motif is associated with NADP(H) specificity. researchgate.net
The binding of coenzyme analogs can also reveal details about the substrate-binding pocket. In many dehydrogenases, the nicotinamide (B372718) ring of NADP(H) is positioned adjacent to the substrate-binding site, facilitating hydride transfer. nih.govacs.org The conformation of the bound coenzyme can influence which face of the substrate is accessible for the reaction, thus determining the stereochemistry of the product. nih.gov
Furthermore, the binding of a coenzyme can induce conformational changes that alter the active site architecture to create a catalytically competent state. nih.govlibretexts.org These changes can affect the positioning of catalytic residues and the substrate itself. Studies with coenzyme analogs can "trap" the enzyme in specific conformational states, allowing for their detailed structural and functional characterization.
While specific data on how this compound binding influences substrate specificity is not available in the provided search results, it can be inferred that its altered stereochemistry and electronic properties at the C6 position of the nicotinamide ring would likely impact its interaction with the active site residues and potentially alter the enzyme's substrate preference or catalytic efficiency.
Computational Chemistry and Molecular Dynamics Simulations of this compound Reactivity and Enzyme Conformational Changes
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the dynamic nature of enzyme-coenzyme interactions and the intricate details of catalytic mechanisms. These methods can provide insights into phenomena that are often difficult to capture with experimental techniques alone, such as transient conformational states and the energetics of reaction pathways.
MD simulations can be used to explore the conformational landscape of NADP(H) and its analogs, both in solution and when bound to an enzyme. mdpi.comresearchgate.net These simulations have shown that nicotinamide dinucleotides can exist in various conformations, from extended to folded, and that the presence of a carbonyl group on the nicotinamide ring, as in oxo-NADs, can significantly alter these preferences. mdpi.comresearchgate.net Such studies provide a baseline for understanding the inherent flexibility of these molecules.
When applied to enzyme-coenzyme complexes, MD simulations can reveal how the protein environment influences the conformation of the bound coenzyme and vice versa. Simulations of horse liver alcohol dehydrogenase have been used to study the NAD+-induced domain closure, a critical step in the catalytic cycle. nih.gov These simulations can identify key residues involved in the conformational change and the sequence of events that lead to the catalytically active state. nih.gov
Moreover, computational approaches are used to study the reactivity of the coenzyme. For example, density functional theory (DFT) calculations have been employed to investigate the mechanism of a pyridoxal-5′-phosphate-dependent enzyme, supporting a stepwise mechanism over a pericyclic one. uni-konstanz.de Such calculations can elucidate the electronic structure of intermediates and transition states, providing a deeper understanding of the reaction mechanism.
In the context of this compound, computational studies could be particularly valuable. MD simulations could predict how the addition of a hydrogen atom at the C6 position of the nicotinamide ring affects its conformational dynamics and its interactions within an enzyme's active site. Quantum mechanics/molecular mechanics (QM/MM) simulations could be used to investigate the reactivity of the 6-hydro moiety and how it might participate in or interfere with the hydride transfer process. These simulations could also predict how the binding of this compound might induce different conformational changes in the enzyme compared to the native coenzyme.
Table 2: Applications of Computational Methods in Studying NAD(P)/H-Enzyme Interactions
| Enzyme/System | Computational Method | Key Insights |
| Horse Liver Alcohol Dehydrogenase | Molecular Dynamics (MD) | Elucidated the mechanism of NAD+-induced domain closure, identifying key interacting residues. nih.gov |
| Pyridoxal-5′-phosphate-dependent enzyme | Density Functional Theory (DFT), MD | Supported a stepwise reaction mechanism and showed how the enzyme orients the substrate for catalysis. uni-konstanz.de |
| Pyridone Adenine (B156593) Dinucleotides (ox-NADs) | Molecular Dynamics (MD) | Revealed that modifications to the nicotinamide ring alter the conformational preferences of the dinucleotide. mdpi.comresearchgate.net |
| E. coli YqhD Oxidoreductase | Molecular Dynamics (MD) | Rationalized the enzyme's preference for NADPH over NADP+ based on conformational dynamics. mdpi.com |
Analysis of Conformational Dynamics and Stereochemical Reactivity of the 6-Hydro Moiety
The conformational dynamics and stereochemical reactivity of the nicotinamide moiety are central to the function of NADP(H)-dependent enzymes. The addition of a hydrogen atom at the C6 position, creating the 6-hydro moiety in this compound, introduces a new stereocenter and is expected to significantly influence these properties.
The nicotinamide ring of NADP(H) can adopt different conformations relative to the ribose, typically described as syn or anti. The orientation of the nicotinamide ring is crucial for catalysis, as it positions the C4 atom for hydride transfer. mdpi.com In 6-phosphogluconate dehydrogenase, the bound oxidized nicotinamide is in the syn conformation, and a small movement is required for hydride transfer to the si-face of the nicotinamide. nih.gov Upon reduction to NADPH, the nicotinamide ring can rotate from syn to anti. mdpi.com
The stereochemistry of the hydride transfer is a key feature of NADP(H)-dependent enzymes. These enzymes are classified as either pro-R or pro-S specific, depending on which of the two diastereotopic hydrogen atoms at the C4 position of NADPH is transferred. This stereospecificity is a consequence of the precise positioning of the nicotinamide ring and the substrate in the active site.
The presence of the 6-hydro moiety in this compound would likely have several consequences for its conformational dynamics and reactivity. The sp3 hybridization of the C6 carbon would pucker the dihydropyridine (B1217469) ring, altering its planarity compared to the oxidized nicotinamide ring of NADP+. This change in ring geometry could affect how the molecule fits into the active site and could influence the syn/anti conformational equilibrium.
Furthermore, the 6-hydro moiety could sterically hinder the approach of the substrate or the proper positioning of catalytic residues. This could potentially inhibit the enzyme or alter its substrate specificity. The electronic properties of the dihydropyridine ring would also be modified, which could impact the redox potential of the coenzyme and its ability to act as a hydride donor or acceptor.
While direct experimental studies on the stereochemical reactivity of the 6-hydro moiety of this compound are not detailed in the provided search results, studies on related reduced nicotinamide analogs provide some clues. For instance, the reduction of NADH can produce tetrahydro- and hexahydro-NADH, which have been shown to be inhibitors of sulfolactaldehyde dehydrogenase. biorxiv.org This suggests that alterations to the dihydropyridine ring can indeed lead to inhibitory effects.
Advanced Analytical and Spectroscopic Techniques for 6 Hydro Beta Nadp Research
Mass Spectrometry and Liquid Chromatography for Identification and Quantification of 6-Hydro-beta-NADP in Biological Samples
Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful tool for the identification and quantification of NADP+ and its reduced form, NADPH (interchangeably used with this compound in a broader context), in various biological samples. nih.govmdpi.com This technique offers high sensitivity and specificity, allowing for the separation of closely related metabolites and the accurate measurement of their concentrations, even at low levels. mdpi.com
A significant challenge in analyzing redox cofactors like NADPH and NADP+ is their potential for interconversion during sample extraction and analysis. nih.govresearchgate.net To address this, various extraction protocols have been developed and compared. For instance, a study evaluating seven different extraction solvents found that a mixture of 40:40:20 acetonitrile (B52724):methanol:water with 0.1 M formic acid minimized the interconversion between the oxidized and reduced forms, making it suitable for accurately measuring NADPH/NADP+ ratios using LC-MS. nih.govresearchgate.net Neutralization of samples immediately after extraction is also recommended to prevent acid-catalyzed degradation. researchgate.net
Different liquid chromatography methods, such as reversed-phase ion-pairing chromatography and hydrophilic interaction liquid chromatography (HILIC), can be employed for the separation of NADP(H) and related metabolites. nih.govmdpi.com Tandem mass spectrometry (MS/MS) further enhances specificity and allows for quantification in the femtomole range. mdpi.com Multiple Reaction Monitoring (MRM) mode is often used for quantification, targeting specific precursor-to-product ion transitions for NADP+ and NADPH. creative-proteomics.com For example, ion pairs such as m/z 744.3→506.2 for NADP+ and 746.3→508.2 for NADPH have been utilized. creative-proteomics.com The high resolution of mass spectrometry can differentiate between NADP+ (molecular weight 743.41 Da) and NADPH (molecular weight 745.42 Da). creative-proteomics.com
Table 1: LC-MS Methods for NADP(H) Analysis
| Parameter | Method 1: Reversed-Phase Ion Pairing | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) |
|---|---|---|
| Principle | Separation based on hydrophobicity with an ion-pairing agent to retain polar analytes. | Separation of polar analytes on a polar stationary phase. |
| Mobile Phase | Typically a gradient of an organic solvent (e.g., methanol) in water with an ion-pairing agent like tributylamine. nih.gov | Typically acetonitrile with a low amount of water; analytes are eluted by increasing the water content. mdpi.com |
| Application | Suitable for a broad range of water-soluble metabolites involved in core metabolism. nih.gov | Well-suited for the quantification of the NADome, including NADP+ and NADPH. mdpi.com |
This table summarizes two common LC approaches for the analysis of NADP(H) and related metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Structural Features and Dynamics of this compound and Its Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable technique for elucidating the structural features and dynamics of this compound and its interactions with other molecules, such as enzymes. Both ¹H-NMR and ³¹P-NMR have been employed to study NADP+ and its complexes. mdpi.com
¹H-NMR studies have been used to determine the structure of various dimeric species formed during the electrochemical reduction of NADP+. nih.gov These studies have identified 4,4-linked and 4,6-linked tetrahydrobipyridine structures, providing detailed information on their chemical shifts and coupling constants. nih.gov The binding of NADP+ to other molecules can also be investigated using ¹H-NMR, where changes in the chemical shifts of the nicotinamide (B372718) and adenine (B156593) ring protons can indicate complex formation. mdpi.com
³¹P-NMR is particularly useful for probing the phosphate (B84403) groups of NADP+. The phosphorus resonance signal of free NADP+ appears at a specific chemical shift, and the formation of complexes, for example with metal ions like Al(III), results in the appearance of new signals at different chemical shifts, indicating complexation. mdpi.com
The soluble NADP(H)-binding domain of enzymes like E. coli transhydrogenase has been characterized using NMR techniques. nih.gov These studies have revealed a classic dinucleotide-binding fold and have provided evidence for a redox-dependent structural rearrangement upon substrate binding. nih.gov
Table 2: Representative NMR Data for NADP+ and its Complexes
| Nucleus | System | Observed Chemical Shift (ppm) or Change | Interpretation | Reference |
|---|---|---|---|---|
| ¹H | Free NADP | Proton signals on nicotinamide and adenine rings between 8.0 and 9.3 ppm. | Characteristic signals of the free ligand. | mdpi.com |
| ¹H | Al(III)-NADP Complex | Downfield shift of one hydrogen connected to the phosphate groups. | Indicates binding of Al(III) to the non-bridging phosphate. | mdpi.com |
| ³¹P | Free NADP | Resonance signal at 11.3 ppm. | Characteristic signal of the phosphate groups in the free ligand. | mdpi.com |
| ³¹P | Al(III)-NADP Complex | New signals appear at -15.4, -19.3, and -26.0 ppm. | Indicates at least three different complexation configurations with Al(III). | mdpi.com |
This table presents examples of NMR data used to characterize NADP+ and its interactions.
Spectrophotometric and Fluorometric Methods for Kinetic Analysis of this compound Enzymatic Reactions and Redox State Monitoring
Spectrophotometric and fluorometric methods are widely used for the kinetic analysis of enzymatic reactions involving this compound (NADPH) and for monitoring the cellular redox state. These techniques are based on the distinct spectral properties of the oxidized (NADP+) and reduced (NADPH) forms of the coenzyme.
NADPH has a characteristic absorbance peak at 340 nm, while NADP+ does not absorb light at this wavelength. libretexts.orgresearchgate.net This difference allows for the direct monitoring of NADPH oxidation or NADP+ reduction in real-time by measuring the change in absorbance at 340 nm. libretexts.org The rate of change in absorbance is directly proportional to the enzyme's catalytic activity, and using the molar extinction coefficient of NADPH at 340 nm (6,220 M⁻¹cm⁻¹), this change can be converted into the concentration of NADPH consumed or produced. libretexts.orgnih.gov This principle is applied in assays for various enzymes, including cytochrome P450s and hexokinase. libretexts.orgsigmaaldrich.com
Fluorometric methods offer even higher sensitivity for monitoring NADP(H) levels. NADPH is intrinsically fluorescent, while NADP+ is not. sfrbm.org This fluorescence can be exploited to monitor changes in the NADP+/NADPH ratio, providing insights into the cellular redox state. sfrbm.org However, a complication is that NADH and NADPH have indistinguishable fluorescence spectra, so the combined signal is often referred to as NAD(P)H. researchgate.netsfrbm.org Advanced techniques like fluorescence lifetime imaging microscopy (FLIM) are being developed to discriminate between the NADH and NADPH pools, offering more detailed information about cellular metabolism. sfrbm.orgnih.gov Genetically encoded fluorescent biosensors, such as the NAPstar family, have also been created to specifically monitor the NADPH/NADP+ ratio in real-time within living cells. nih.gov
Table 3: Spectroscopic Properties of NADP+ and NADPH
| Compound | Absorbance Maximum (nm) | Molar Extinction Coefficient at 340 nm (M⁻¹cm⁻¹) | Fluorescence |
|---|---|---|---|
| NADP+ | ~260 | ~0 | Non-fluorescent |
| NADPH | ~260 and 340 | 6,220 | Fluorescent |
This table highlights the key spectroscopic differences between NADP+ and NADPH that are exploited in analytical methods.
Isotope Labeling Strategies for Tracking this compound Metabolic Fate and Turnover
Isotope labeling is a powerful strategy for tracing the metabolic fate and turnover of this compound in living systems. By introducing stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into metabolic precursors, researchers can follow the incorporation of these isotopes into the NADP(H) pool and downstream metabolites.
One approach involves growing cells in a medium containing ¹³C-labeled glucose. nih.gov The labeled carbon atoms are incorporated into various metabolites, including NADP(H), allowing for the monitoring of their synthesis and interconversion using LC-MS. nih.gov This method has been instrumental in studying the interconversion between NADPH and NADP+ during sample extraction. nih.govresearchgate.net
Deuterium labeling is particularly useful for tracking the redox-active hydrogen of NADPH. nih.gov By feeding cells with deuterium-labeled substrates like glucose or serine, the passage of deuterium into NADPH can be directly measured by LC-MS. nih.gov This has revealed that in addition to the pentose (B10789219) phosphate pathway, serine-driven one-carbon metabolism is a significant contributor to cytosolic NADPH production. nih.gov
Stable isotope labeling by essential nutrients in cell culture (SILEC) is another innovative method. rsc.org By using niacin and tryptophan labeled with stable isotopes, researchers can efficiently label the intracellular NAD(H) and NADP(H) pools. This allows for the creation of a library of NAD-derived metabolites with incorporated isotopes, which can serve as internal standards for accurate quantification in complex biological samples. rsc.org Furthermore, isotope tracing can be used to monitor phosphotransfer dynamics by observing the incorporation of ¹⁸O from H₂¹⁸O into the phosphoryl groups of ATP, which is linked to NADP(H) metabolism. nih.gov
Regulation of 6 Hydro Beta Nadp Turnover and Enzymatic Activity
Molecular Mechanisms Governing 6-Hydro-beta-NADP Production and Degradation
The turnover of this compound is a balance between its formation from the essential cofactor NADPH and its subsequent repair back to a functional state.
Production of this compound
The formation of this compound, along with its NADH counterpart (collectively known as NAD(P)HX), occurs through the hydration of the nicotinamide (B372718) ring of NAD(P)H. oup.comresearchgate.net This reaction can happen spontaneously under certain physiological conditions, such as high temperatures or acidic pH. researchgate.netnih.gov Additionally, the hydration can be an enzymatic side-reaction catalyzed by certain dehydrogenases. Notably, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to facilitate the formation of these damaged cofactors. researchgate.netnih.gov The hydration process results in two stereoisomers, the (R)- and (S)-epimers of NAD(P)HX, both of which are redox-inactive and act as inhibitors of various dehydrogenase enzymes. oup.comresearchgate.net
Degradation and Repair of this compound
Cells possess a highly conserved, two-step enzymatic repair system to convert NAD(P)HX back into functional NAD(P)H. This system prevents the accumulation of the toxic hydrates and recycles the valuable cofactor. oup.comresearchgate.net
Epimerization: The first step involves the enzyme NAD(P)HX epimerase (NAXE) , also known as apolipoprotein A-I-binding protein (AIBP). portlandpress.com NAXE catalyzes the interconversion between the (R)- and (S)-forms of NAD(P)HX. uniprot.org This step is critical because the subsequent repair enzyme is specific to the (S)-epimer. portlandpress.com
Dehydration: The second enzyme, NAD(P)HX dehydratase (NAXD) , formerly known as carbohydrate kinase domain-containing protein (CARKD), specifically acts on (S)-NAD(P)HX. nih.govamegroups.org It catalyzes the ATP-dependent (in eukaryotes) or ADP-dependent (in prokaryotes) dehydration of the (S)-epimer, restoring it to the functional, unhydrated NAD(P)H form. oup.comresearchgate.net
Together, these two enzymes ensure that both epimers of the damaged cofactor can be efficiently repaired, highlighting a crucial quality control mechanism in cellular metabolism.
Transcriptional and Post-Translational Control of Enzymes Interacting with this compound
The activity and availability of the enzymes involved in NAD(P)HX turnover are regulated at multiple levels, ensuring that the repair system can respond effectively to cellular needs, particularly under conditions of stress that might accelerate NAD(P)H damage.
Transcriptional Regulation
The expression of the genes encoding the repair enzymes NAXD and NAXE is subject to complex transcriptional control, allowing for tissue-specific and condition-dependent availability.
Alternative Splicing and Transcription Start Sites: Both the NAXD and NAXE genes can produce multiple protein isoforms through mechanisms like alternative splicing and the use of different transcription initiation sites. nih.govbiocompare.com For instance, the NAXD gene in humans can generate at least three isoforms: a cytosolic form (cCARKD), a mitochondrial form (mCARKD), and one targeted to the endoplasmic reticulum (spCARKD). nih.govportlandpress.com Similarly, the NAXE gene produces isoforms targeted to the cytosol and mitochondria. portlandpress.com This differential localization suggests that the repair of this compound is managed across multiple cellular compartments.
Stress-Responsive Regulation: The expression of NAD(P)HX repair enzymes can be influenced by cellular stress. In Bacillus subtilis, the gene for the NAXD homolog, yxkO, is part of the SigB regulon, a major general stress response pathway. plos.org In mammals, while direct regulators are still being fully elucidated, it is plausible that transcription factors like Nrf2, which orchestrate the antioxidant response to oxidative stress, play a role in regulating the expression of these and other protective enzymes. ahajournals.org
Developmental and Disease-State Regulation: Expression of CARKD (NAXD) is observed to be differential during certain developmental processes, such as the maturation of oligodendrocytes. wikipedia.org Furthermore, its expression has been noted to be upregulated in certain cancers like Glioblastoma multiforme, indicating a potential role in tumor biology. wikipedia.org
Post-Translational Modifications (PTMs)
The function of enzymes that produce the NADPH precursor and the enzymes that repair its damaged form are also fine-tuned by post-translational modifications. PTMs provide a mechanism for rapid, reversible adjustments to protein activity and function. frontiersin.orgnih.gov
Regulation of NADPH-Producing Enzymes: The primary enzymes that generate NADPH, such as Glucose-6-Phosphate Dehydrogenase (G6PD), are heavily regulated by PTMs, including acetylation, phosphorylation, and ubiquitination. This regulation directly impacts the size and availability of the NADPH pool that is susceptible to hydration damage.
Regulation of NAXE: The NAD(P)HX epimerase enzyme is known to undergo post-translational modifications. biocompare.com Specific modifications identified include phosphorylation and N6-succinyllysine . uniprot.org For example, physiological phosphorylation of NAXE has been observed during sperm capacitation, suggesting a role for this PTM in regulating its activity in specific cellular processes. uniprot.org
The combination of transcriptional and post-translational controls ensures that the cell can maintain a robust system for repairing damaged this compound, adapting to both developmental cues and environmental stressors.
Genetic and Proteomic Approaches to Modulating Intracellular this compound Levels
Understanding the role of this compound and its repair system has been greatly advanced by modern genetic and proteomic techniques. These approaches allow researchers to manipulate and measure the components of the pathway to uncover their physiological significance.
Genetic Approaches
Genetic engineering provides powerful tools to study the consequences of altered this compound levels by targeting the genes responsible for its metabolism.
Gene Knockout and Mutation Analysis: Creating knockout models, for instance by deleting the yxkO (NAXD homolog) gene in Bacillus subtilis, has been instrumental in demonstrating the enzyme's role in adaptation to osmotic and ethanol (B145695) stress. plos.org In humans, the identification of pathogenic variants in the NAXD and NAXE genes is linked to severe neurometabolic disorders, where trivial fevers can trigger rapid deterioration. nih.govresearchgate.net Studying these patient-derived mutations has revealed that some variants cause thermo-instability in the NAXD enzyme, providing a direct link between stress (fever) and the failure of the repair system. nih.gov
Modulating Precursor Availability: The intracellular pool of NADPH, the precursor to this compound, can be modulated using genetic tools like CRISPR/Cas9. Strategies include knocking out or inhibiting genes for enzymes that compete for NADPH (e.g., phbC, gltBD) or overexpressing genes in NADPH-producing pathways like the pentose (B10789219) phosphate (B84403) pathway (e.g., zwf, gnd) or the transhydrogenase gene pntAB. These methods indirectly influence the potential for this compound formation by altering substrate availability.
Proteomic Approaches
Proteomics allows for the large-scale study of proteins, offering insights into the expression levels and modifications of enzymes involved in this compound turnover.
Expression Profiling: Techniques like two-dimensional gel electrophoresis (2-DE) have been used to compare the proteomes of wild-type and mutant strains (e.g., yxkO knockout) under stress conditions. plos.org Such studies can reveal broad cellular responses to the accumulation of damaged metabolites, identifying changes in the levels of enzymes involved in glycolysis, the citrate (B86180) cycle, and other key metabolic pathways.
Interactome Analysis: Identifying proteins that interact with NAD and its derivatives can uncover novel regulatory functions. This approach can be applied to find proteins that bind to NAXD and NAXE, potentially revealing upstream regulatory kinases, phosphatases, or scaffolding proteins that modulate their function.
Analysis of Post-Translational Modifications: Mass spectrometry-based proteomics is the primary method for identifying and quantifying PTMs on a large scale. This approach was used to identify phosphorylation and succinylation on NAXE and is crucial for understanding how its activity is dynamically regulated in response to cellular signals. uniprot.org
These genetic and proteomic strategies are essential for building a comprehensive understanding of how cells manage the turnover of this compound and for elucidating the pathological consequences of a faulty repair system.
Emerging Research Frontiers in 6 Hydro Beta Nadp Biology
Discovery of Novel Enzymes and Pathways Related to 6-Hydro-beta-NADP Metabolism
The existence of hydrated forms of nicotinamide (B372718) coenzymes, such as this compound, suggests the presence of specific enzymatic pathways for their formation and removal to maintain a functional coenzyme pool. Research has identified enzymes that can catalyze both the hydration of the nicotinamide ring and the dehydration of the resulting 6-hydroxy product.
One of the key enzymes identified in this context is a hydro-lyase. Specifically, an enzyme named (6S)-beta-6-hydroxy-1,4,5,6-tetrahydronicotinamide-adenine-dinucleotide hydro-lyase has been described. ontosight.ai This enzyme is crucial for cellular repair mechanisms, as it acts on the damaged, hydrated coenzyme. It catalyzes the removal of a water molecule from the 6-hydroxy-tetrahydronicotinamide structure, restoring the functional aromatic nicotinamide ring. ontosight.ai This dehydration reaction is essential for reversing the inactivation of the coenzyme.
The formation of the hydrated species can also be enzyme-catalyzed. For the related coenzyme NADH, glyceraldehyde-3-phosphate dehydrogenase has been shown to catalyze the hydration of the 5-6 double bond of the nicotinamide ring, leading to the formation of beta-6-hydroxy-1,4,5,6-tetrahydronicotinamide adenine (B156593) dinucleotide. moleculardepot.com It is plausible that similar mechanisms exist for NADP, where certain dehydrogenases may inadvertently produce the this compound form under specific conditions. These findings indicate a metabolic cycle involving the unwanted formation of hydrated NADP(H) and its subsequent repair by dedicated hydro-lyase enzymes.
| Enzyme Class | Specific Enzyme Example | Function | Reference |
| Hydro-Lyase | (6S)-beta-6-hydroxy-1,4,5,6-tetrahydronicotinamide-adenine-dinucleotide hydro-lyase | Catalyzes the dehydration (repair) of the hydrated coenzyme back to its active form. | ontosight.ai |
| Dehydrogenase | Glyceraldehyde-3-phosphate dehydrogenase (for NADH) | Can catalyze the hydration of the nicotinamide ring, forming the 6-hydroxy derivative. | moleculardepot.com |
Synthetic Biology and Metabolic Engineering Applications Utilizing this compound Chemistry
Synthetic biology and metabolic engineering aim to design and build novel biological components and pathways, often for the production of valuable chemicals. nih.gov In this context, the management of the NADPH/NADP+ ratio is critical, as NADPH provides the necessary reducing power for many biosynthetic pathways. mdpi.com
The chemistry of this compound is primarily relevant as a challenge to be overcome in these engineered systems. The accumulation of inactive or damaged cofactors like this compound can drain the functional NADPH pool, leading to metabolic imbalances and reduced productivity. mdpi.com Therefore, a key application in metabolic engineering is the development of strategies to minimize the formation of such byproducts and enhance cofactor stability and regeneration.
Strategies relevant to maintaining a robust NADPH pool include:
Enhancing Endogenous Repair: Overexpressing genes that encode for repair enzymes, such as the aforementioned hydro-lyases, could prevent the accumulation of inactive this compound.
Cofactor Regeneration Systems: Implementing robust systems for NADPH regeneration, such as engineering the pentose (B10789219) phosphate (B84403) pathway (PPP), is a common strategy to ensure a continuous supply of reducing equivalents. mdpi.com
Furthermore, stabilized, non-reactive analogues based on the this compound structure, such as 1,4,5,6-tetrahydro-NAD(P)H, can be used as tools to study the mechanisms of engineered enzymes without cofactor degradation, aiding in the design of more efficient biocatalysts. acs.org
| Engineering Strategy | Objective | Relevance to this compound |
| Promoter Engineering & Gene Overexpression | Enhance the expression of key enzymes. | Overexpress hydro-lyases to repair damaged cofactors or enhance NADPH-producing pathways like the PPP. mdpi.com |
| Cofactor Engineering | Modulate cofactor-producing pathways to balance supply and demand. | Ensure the rate of NADPH regeneration outpaces its inactivation or damage. mdpi.com |
| Enzyme Engineering | Improve the catalytic efficiency and stability of pathway enzymes. | Reduce the likelihood of enzyme-mediated cofactor damage. |
| Use of Analogues | Study enzyme kinetics and mechanisms. | Utilize stable analogues like 1,4,5,6-tetrahydro-NAD(P)H to probe enzyme active sites. acs.org |
Cross-Talk with Other Coenzyme Systems and Cellular Signaling Pathways
The balance between NADP+ and NADPH is a critical regulator of cellular function, influencing everything from metabolic flux to ion channel activity and redox signaling. chemodex.com The formation of an inactive species like this compound can disrupt this delicate balance, thereby impacting cellular signaling pathways that are sensitive to the cellular redox state.
The integrity of the NADP+/NADPH pool is also crucial for signaling through ion channels. For instance, the binding of NADP+ to the β-subunits of certain potassium (Kv) channels activates ion transport, while NADPH binding stabilizes the channel's inactivation. chemodex.com The depletion of functional NADP+ or NADPH due to the formation of this compound could therefore alter ion channel function and disrupt cellular signaling cascades. The compartmentalization of NAD and NADP pools within the cell adds another layer of complexity, with distinct pools in the cytosol and mitochondria playing different roles in metabolism and signaling. researchgate.netresearchgate.net
| Interacting System | Nature of Cross-Talk | Cellular Impact | Reference |
| Malic Enzyme & Pentose Phosphate Pathway | ME1 forms a hetero-oligomer with 6PGD, enhancing its activity. | Increased NADPH production and coordination of metabolic flux. | nih.gov |
| NADP+/NADPH Pool & Ion Channels | The ratio of NADP+ to NADPH modulates the activity of channels like Kv channels. | Regulation of ion transport and cellular excitability. | chemodex.com |
| Cytosolic & Mitochondrial Pools | Shuttles like the isocitrate-α-KG shuttle exchange reducing equivalents between compartments. | Maintains redox homeostasis across different cellular locations. | researchgate.net |
Development of Research Probes and Tools Based on this compound Structure and Reactivity
The unique structure of this compound, being a stable, hydrated, and non-aromatic form of the nicotinamide ring, makes it and its analogues valuable as research tools. These molecules can serve as non-reactive mimics of the natural coenzyme, allowing researchers to study enzyme-coenzyme interactions in a static state.
A significant application is in the study of flavoenzymes, which are involved in a vast array of redox reactions. In a study investigating the ene-reductase pentaerythritol (B129877) tetranitrate reductase (PETNR), researchers used 1,4,5,6-tetrahydro-NAD(P)H (NAD(P)H4), an analogue structurally related to this compound, as a nonreactive coenzyme. acs.org By forming a binary complex of the oxidized enzyme with this analogue, they were able to use transient absorption spectroscopy to study photoinduced electron transfer from the analogue to the flavin mononucleotide (FMN) cofactor within the enzyme's active site. acs.org
This approach allowed the researchers to trap the enzyme-coenzyme complex and probe its photochemical properties without the complication of the forward or reverse hydride transfer reaction that would occur with standard NADPH. acs.org The use of such a tool provides critical insights into the electronic structure of the enzyme-coenzyme complex and the fundamental mechanisms of flavoenzyme catalysis. These mechanistic details are invaluable for both basic science and for the rational design of enzymes in synthetic biology applications.
| Research Tool | Application | Key Finding | Reference |
| 1,4,5,6-tetrahydro-NAD(P)H | Nonreactive coenzyme analogue for studying flavoenzymes. | Used to investigate photoinduced electron transfer within the active site of an ene-reductase. | acs.org |
| Isotopically Labeled Analogues | Probing changes in protein and cofactor structure upon binding or photoexcitation. | Allows for detailed mechanistic studies using techniques like transient infrared spectroscopy. | acs.org |
Q & A
Q. What is the role of 6-hydro-β-NADP in enzymatic redox reactions, and how is it experimentally distinguished from NADP⁺?
6-Hydro-β-NADP acts as a cofactor in redox reactions, particularly in dehydrogenase systems (e.g., glucose-6-phosphate dehydrogenase [G6PDH]), where it facilitates electron transfer. To distinguish it from NADP⁺ experimentally:
- Spectrophotometric analysis : Monitor absorbance at 340 nm (specific to NADPH formation) during reactions.
- Chromatographic separation : Use HPLC with UV detection to resolve 6-hydro-β-NADP from NADP⁺ based on retention times .
- Enzyme-coupled assays : Pair with G6PDH and measure NADPH generation kinetics under controlled pH (7.4–7.7) and temperature (4–25°C) .
Q. What are standard protocols for preparing and quantifying 6-hydro-β-NADP in enzymatic assays?
- Preparation :
- Use a NADPH-generating system: Combine 10 mM NADP⁺, glucose-6-phosphate dehydrogenase (103 IU/mL), and Tris-acetate buffer (pH 7.7) with EDTA and glycerol for stability .
- Validate purity via enzymatic recycling assays (e.g., DTNB reduction at 412 nm) .
- Quantification :
- UV-Vis spectroscopy (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹ for NADPH).
- Calibrate with standard curves using commercial NADPH (≥95% purity) .
Q. How do researchers control for NADPH oxidase interference in assays involving 6-hydro-β-NADP?
- Methodological controls :
- Include blank reactions without substrate to measure background NADPH oxidation.
- Use inhibitors like diphenyleneiodonium (DPI) to suppress oxidase activity.
- Maintain anaerobic conditions via argon purging or glucose oxidase/catalase systems to scavenge oxygen .
Advanced Research Questions
Q. How can conflicting kinetic data for 6-hydro-β-NADP-dependent enzymes be resolved across studies?
Conflicts often arise from variations in:
- Experimental design :
- Buffer composition (e.g., potassium phosphate vs. Tris-acetate) affecting enzyme stability .
- Temperature fluctuations (e.g., 4°C storage vs. 37°C assay conditions) .
- Resolution strategies :
- Standardize protocols using reference enzymes (e.g., yeast G6PDH) and interlaboratory validation.
- Report detailed conditions (pH, ionic strength, cofactors) to enable reproducibility .
Q. What advanced techniques validate the structural integrity of 6-hydro-β-NADP in long-term studies?
Q. How can researchers integrate 6-hydro-β-NADP into multi-enzyme cascades for synthetic biology applications?
- System design considerations :
- Co-immobilize enzymes (e.g., G6PDH and isocitrate dehydrogenase) on solid supports to localize NADPH recycling.
- Use microfluidic systems to maintain stoichiometric balance and prevent cofactor depletion .
- Analytical validation :
Methodological Best Practices
- Ethical and reproducibility standards :
- Document all experimental variables (e.g., reagent lot numbers, equipment calibration) as per Beilstein Journal guidelines .
- Provide raw datasets and code for statistical analysis in supplementary materials .
- Literature synthesis :
- Use citation managers (e.g., Zotero) to organize references alphabetically and cross-check primary sources via Google Scholar’s "Cite" tool .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

